Structural Differentiation: Unsubstituted Core vs. N-Methylated Analog (CAS 1221288-28-3)
The target compound possesses an unsubstituted 1-position nitrogen (NH), a key point of differentiation from its closest analog, {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol (CAS 1221288-28-3). The presence of the NH group enables further functionalization such as alkylation, arylation, or acylation, which is precluded in the N-methyl analog. This is reflected in the physicochemical properties: the target compound has a lower calculated partition coefficient (XLogP3: -0.1) and lower topological polar surface area (TPSA: 50.9 Ų) compared to the analog, which influences solubility and permeability [1].
| Evidence Dimension | Structural and Physicochemical Comparison |
|---|---|
| Target Compound Data | CAS: 1824400-75-0, MW: 149.15 g/mol, XLogP3: -0.1, TPSA: 50.9 Ų, H-bond donors: 2 (OH + NH) |
| Comparator Or Baseline | {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol (CAS 1221288-28-3), MW: 163.18 g/mol, XLogP3: -0.1, TPSA: 50.9 Ų, H-bond donors: 1 (OH) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔXLogP3 = 0; ΔTPSA = 0 Ų; ΔH-bond donors = -1 |
| Conditions | Calculated using XLogP3 algorithm and standard TPSA calculations [1]. |
Why This Matters
The unsubstituted NH group offers a synthetic handle for creating diverse analogs, which is impossible with the methylated comparator, making it a strategically distinct and more versatile building block.
- [1] PubChem. (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol. PubChem CID 20477668. View Source
